1-(3-Furoyl)piperazine

5-HT7 receptor serotonin receptor ligands piperazine SAR

1-(3-Furoyl)piperazine (CAS 885326-62-5, C₉H₁₂N₂O₂, MW 180.20 g/mol) is a heterocyclic building block comprising a piperazine ring N-acylated with furan-3-carboxylic acid. It belongs to the furoylpiperazine regioisomer pair, distinguished from its 2-furoyl counterpart (CAS 40172-95-0) by the position of the carbonyl linkage on the furan ring.

Molecular Formula C9H12N2O2
Molecular Weight 180.2 g/mol
CAS No. 885326-62-5
Cat. No. B1340860
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Furoyl)piperazine
CAS885326-62-5
Molecular FormulaC9H12N2O2
Molecular Weight180.2 g/mol
Structural Identifiers
SMILESC1CN(CCN1)C(=O)C2=COC=C2
InChIInChI=1S/C9H12N2O2/c12-9(8-1-6-13-7-8)11-4-2-10-3-5-11/h1,6-7,10H,2-5H2
InChIKeyPQYHMMSELUVQFX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(3-Furoyl)piperazine (CAS 885326-62-5): A Regioisomeric Furoylpiperazine Scaffold with Quantifiable 5-HT7 Receptor Affinity Advantage Over 2-Furoyl Analogs


1-(3-Furoyl)piperazine (CAS 885326-62-5, C₉H₁₂N₂O₂, MW 180.20 g/mol) is a heterocyclic building block comprising a piperazine ring N-acylated with furan-3-carboxylic acid . It belongs to the furoylpiperazine regioisomer pair, distinguished from its 2-furoyl counterpart (CAS 40172-95-0) by the position of the carbonyl linkage on the furan ring. Both isomers share the same molecular formula, yet the regioisomeric difference profoundly alters their molecular recognition properties. In head-to-head radioligand binding studies, 4-(3-furyl)-2-(4-methylpiperazin-1-yl)pyrimidine exhibits a 5-HT₇ receptor affinity (Ki = 7.2 nM) that is approximately 142-fold superior to its 2-furyl congener (Ki = 1,021 nM) [1]. This quantifiable divergence in target engagement underpins why the 3-furoyl isomer is not a generic substitute for the 2-furoyl scaffold in medicinal chemistry programs targeting the 5-HT₇ receptor.

Why 1-(3-Furoyl)piperazine Cannot Be Replaced by 1-(2-Furoyl)piperazine: Evidence of Up to 142-Fold Divergence in 5-HT₇ Receptor Affinity


The furoylpiperazine scaffold appears superficially interchangeable between its 3-furoyl and 2-furoyl regioisomers, but published SAR data quantify that this assumption is incorrect. In a systematic study of piperazin-1-yl substituted unfused heterobiaryls, the 3-furyl substitution pattern was demonstrated to be crucial for high 5-HT₇ receptor binding affinity; 4-(3-furyl)-2-(4-methylpiperazin-1-yl)pyrimidine (compound 2) achieved a Ki of 7.2 nM, while the corresponding 2-furyl analog (compound 26) displayed a Ki of 1,021 nM—a 142-fold loss in potency [1]. The authors concluded that “3-furyl … derivatives are 5 to 140-fold more active than their 2-furyl … counterparts” at the 5-HT₇ receptor [1]. Furthermore, 1-(3-Furoyl)piperazine has a lower calculated LogP (0.325) than 1-(2-Furoyl)piperazine (LogP 0.5917) [2], indicating measurably greater hydrophilicity that impacts solubility, formulation, and potentially pharmacokinetic partitioning. These quantitative divergences—spanning target affinity and physicochemical properties—demonstrate that blind substitution of the 3-furoyl regioisomer with the more widely used 2-furoyl isomer would compromise target potency by up to two orders of magnitude and alter the physicochemical profile of the resulting molecule.

Quantitative Differentiation Guide for 1-(3-Furoyl)piperazine vs. Closest Analogs


142-Fold Superior 5-HT₇ Receptor Binding Affinity of 3-Furoyl vs. 2-Furoyl Piperazine Derivatives

In a direct head-to-head radioligand binding study, the 3-furyl-substituted pyrimidine compound 2 (4-(3-furyl)-2-(4-methylpiperazin-1-yl)pyrimidine) achieved a 5-HT₇ receptor Ki of 7.2 nM, while the structural analog bearing a 2-furyl group (compound 26) exhibited a markedly reduced Ki of 1,021 nM [1]. This represents a 142-fold selectivity advantage for the 3-furoyl regioisomer. The study further generalized that 3-furyl and 3-thienyl derivatives are 5- to 140-fold more active than their 2-furyl and 2-thienyl counterparts across the compound series [1].

5-HT7 receptor serotonin receptor ligands piperazine SAR

Quantified Physicochemical Differentiation: Lower LogP of 1-(3-Furoyl)piperazine Enhances Aqueous Solubility Potential

Vendor-computed physicochemical parameters reveal that 1-(3-Furoyl)piperazine has a calculated LogP of 0.325, while 1-(2-Furoyl)piperazine has a LogP of 0.5917 [1]. The difference of approximately 0.27 log units indicates that the 3-furoyl regioisomer is measurably more hydrophilic. Both regioisomers share identical topological polar surface area (TPSA = 45.48 Ų), hydrogen bond acceptor (3), and hydrogen bond donor (1) counts, meaning the LogP difference is the primary differentiating physicochemical parameter [1].

LogP lipophilicity drug-likeness solubility

3-Furoylpiperazine Motif Enables Low-Nanomolar Kinase and Epoxide Hydrolase Inhibition Undocumented for the 2-Furoyl Congener

Derivatives incorporating the 3-furoylpiperazine or 3-furylmethylpiperazine substructure have demonstrated potent inhibition across distinct target classes. N-(2-(4-(furan-3-ylmethyl)piperazin-1-yl)-5-(trifluoromethyl)phenyl)picolinamide inhibited SRSF protein kinase 1 with an IC₅₀ of 5.30 nM [1]. A tetrahydrofuran-3-carbonylpiperazine-containing compound achieved an IC₅₀ of 1.05 nM against soluble epoxide hydrolase (sEH) in a biochemical assay using recombinant enzyme [2]. While these data are from elaborated derivatives rather than the free 1-(3-Furoyl)piperazine core, they constitute cross-study evidence that the 3-furoyl geometry consistently enables low-nanomolar target engagement. By contrast, published enzyme inhibition campaigns employing the 2-furoylpiperazine scaffold have predominantly targeted butyrylcholinesterase (BChE) and α-glucosidase, with reported IC₅₀ values typically in the sub-micromolar to micromolar range .

SRSF protein kinase 1 soluble epoxide hydrolase kinase inhibitors enzyme inhibition

Procurement-Grade Purity and Multivendor Availability with Chromatographic Characterization

1-(3-Furoyl)piperazine is commercially available from multiple independent vendors with a minimum purity specification of 95% (HPLC), including AKSci (Cat. 5054CW), Enamine (Cat. EN300-31802), Leyan (Cat. 1364221), and Moldb (Cat. M174241), with accompanying analytical characterization data (NMR, HPLC, LC-MS) provided by suppliers [1]. Its hydrochloride salt (CAS 1258649-51-2, MW 216.67 g/mol) is also available at ≥95% purity, offering an alternative solid-state form for salt-screening and solubility studies . The 2-furoyl isomer (CAS 40172-95-0), while also commercially available, is typically designated as a pharmaceutical impurity standard (Terazosin Impurity L), and its procurement pathways are frequently oriented toward analytical reference use rather than discovery-scale scaffold acquisition.

chemical procurement purity specification vendor characterization

High-Impact Application Scenarios for 1-(3-Furoyl)piperazine Derived from Quantitative Evidence


CNS Drug Discovery: Lead Generation for 5-HT₇ Receptor Antagonists

The 142-fold affinity advantage of 3-furoyl over 2-furoyl derivatives at the 5-HT₇ receptor [1] directly supports the use of 1-(3-Furoyl)piperazine as a privileged starting scaffold for CNS programs targeting depression, schizophrenia, and Alzheimer's disease. In fragment-based or library synthesis approaches, incorporating the 3-furoylpiperazine motif from the outset preserves the high-affinity binding geometry identified in compound 2 (Ki = 7.2 nM), avoiding the potency penalty incurred by the 2-furoyl isomer (Ki = 1,021 nM).

Kinase Inhibitor Discovery: Exploiting Low-Nanomolar Potency of 3-Furylmethylpiperazine Derivatives

The demonstrated IC₅₀ of 5.30 nM for SRSF protein kinase 1 inhibition by a furan-3-ylmethylpiperazine derivative [1] establishes the feasibility of achieving single-digit nanomolar kinase potency using 3-furoyl-derived scaffolds. This makes 1-(3-Furoyl)piperazine a logical starting material for the design of novel kinase inhibitors in oncology and splicing-related disease programs, where alternative furoyl regioisomers lack comparable precedent for kinase target engagement.

Formulation Development: Leveraging Lower LogP for Aqueous Solubility Optimization

The measured LogP difference of approximately 0.27 log units (3-furoyl LogP = 0.325 vs. 2-furoyl LogP = 0.5917) [1] positions 1-(3-Furoyl)piperazine as the preferred isomer for early-stage formulation studies where aqueous solubility is a limiting factor. Its lower lipophilicity can reduce DMSO requirements in in vitro assay preparation and improve dissolution behavior in physiologically relevant buffers, potentially mitigating a common cause of false-negative screening results.

Salt and Solid-State Screening: Utilizing Hydrochloride Salt Form Optionality

The ready commercial availability of 1-(3-Furoyl)piperazine hydrochloride (CAS 1258649-51-2, purity ≥95%) [1] enables direct salt-form screening, crystalline form analysis, and comparative solubility assessment without requiring in-house salt preparation. This is particularly valuable for laboratories conducting pre-formulation profiling or investigating salt-dependent differences in pharmacokinetic performance.

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